molecular formula C8H13N3O2 B13304999 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid

5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13304999
M. Wt: 183.21 g/mol
InChI Key: IHWJOFTXAQNNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a butan-2-yl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of hydrazine derivatives with β-keto acids or esters under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of specific biological pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug development.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to identify specific targets and mechanisms of action.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity makes it a versatile component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and the carboxylic acid functionality allows for unique interactions and reactivity compared to other heterocyclic compounds.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-1-butan-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)

InChI Key

IHWJOFTXAQNNGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.